molecular formula C15H10O5 B14761757 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B14761757
M. Wt: 270.24 g/mol
InChI Key: KJOZVTXHSREPPH-UHFFFAOYSA-N
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Description

2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is a polyphenolic compound belonging to the class of flavonoids. It is structurally characterized by the presence of hydroxyl groups at positions 2, 7, and 4’ on the chromen-4-one backbone. This compound is known for its significant biological activities and is found in various plants, contributing to their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method is the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol-water mixture at elevated temperatures to facilitate the formation of the chromen-4-one structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-diabetic properties.

    Industry: Utilized in the development of natural dyes and pigments

Mechanism of Action

The biological effects of 2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one are primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

4,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,16-18H

InChI Key

KJOZVTXHSREPPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)O

Origin of Product

United States

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